![molecular formula C16H21N5OS B5886034 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B5886034.png)
2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide, also known as ACT, is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a thioamide derivative of cyclohexylacetamide and has a molecular weight of 384.55 g/mol. ACT has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
作用機序
The exact mechanism of action of 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide is not yet fully understood. However, studies have suggested that the compound may exert its effects by inhibiting the activity of certain enzymes, such as topoisomerase II and DNA polymerase. This inhibition can lead to the accumulation of DNA damage and ultimately induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In addition to its potential as an anticancer and antimicrobial agent, the compound has also been studied for its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of inflammatory cytokines, making it a promising candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of using 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This selectivity can greatly reduce the side effects of cancer treatments. However, one of the limitations of using this compound in lab experiments is its relatively low solubility, which can make it difficult to administer in certain forms.
将来の方向性
There are many potential future directions for research involving 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide. One area of research involves the development of new cancer treatments based on the compound's ability to induce apoptosis in cancer cells. Another area of research involves the development of new antimicrobial agents based on the compound's antibacterial activity. Additionally, further studies are needed to fully understand the compound's mechanism of action and to optimize its solubility for use in various forms.
合成法
2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide can be synthesized using a variety of methods, including the reaction of 4-phenyl-3-thiosemicarbazide with cyclohexylacetyl chloride in the presence of triethylamine. The resulting product can then be treated with hydrazine hydrate to yield this compound. Other methods of synthesis include the reaction of 4-phenyl-3-thiosemicarbazide with cyclohexylacetic acid in the presence of thionyl chloride.
科学的研究の応用
2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the compound's potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer treatments.
In addition to its potential as an anticancer agent, this compound has also been studied for its potential as an antimicrobial agent. Studies have shown that the compound exhibits antibacterial activity against a wide range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
IUPAC Name |
2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c17-15-19-20-16(21(15)13-9-5-2-6-10-13)23-11-14(22)18-12-7-3-1-4-8-12/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H2,17,19)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHNKYSIZYTHSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

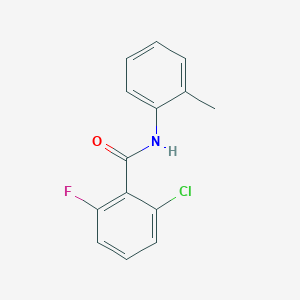
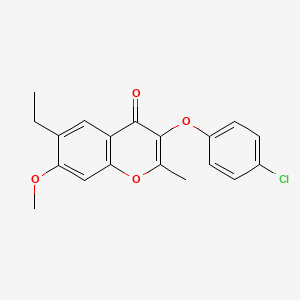
![4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine](/img/structure/B5885967.png)
![methyl 2-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4-(trifluoromethyl)-5-pyrimidinecarboxylate](/img/structure/B5885974.png)
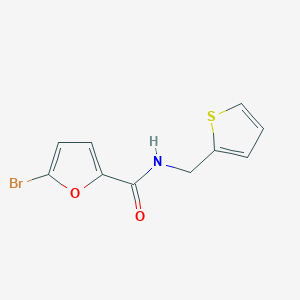

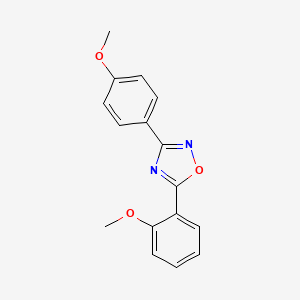
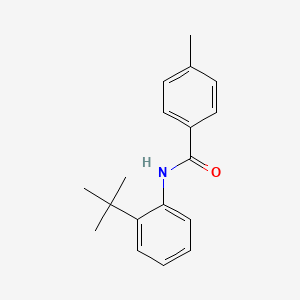

![2-{[(2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B5886002.png)



![N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5886052.png)